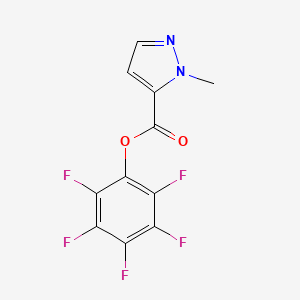

Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F5N2O2/c1-18-4(2-3-17-18)11(19)20-10-8(15)6(13)5(12)7(14)9(10)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLXSDHHZKOTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640377 | |

| Record name | Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926921-64-4 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926921-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate

Executive Summary

This technical guide provides a detailed, field-proven methodology for the synthesis of Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate, a key activated intermediate for researchers in drug development and chemical biology. The pyrazole core is a prevalent scaffold in medicinal chemistry, while the pentafluorophenyl (PFP) ester serves as a highly efficient activating group for subsequent nucleophilic substitution, such as amide bond formation.[1][2] This document offers an in-depth exploration of the synthetic pathway, beginning with the construction of the 1-methyl-1H-pyrazole-5-carboxylic acid precursor, followed by its activation via esterification with pentafluorophenol. The protocols herein are designed to be self-validating, with a strong emphasis on the causal chemistry behind each procedural step, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction: Strategic Importance of the Target Compound

The convergence of two powerful chemical moieties defines the utility of Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate.

-

The 1-Methyl-1H-pyrazole-5-carboxylate Core: Pyrazole derivatives are foundational scaffolds in pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The specific 1,5-disubstitution pattern is a common feature in many active pharmaceutical ingredients (APIs). The synthesis of the carboxylic acid precursor is therefore a critical first stage.[3]

-

The Pentafluorophenyl (PFP) Ester: In the realm of bioconjugation and peptide synthesis, the "activation" of a carboxylic acid is paramount for efficient coupling. PFP esters are superior activating groups due to the extreme electron-withdrawing nature of the pentafluorinated ring.[4] This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Kinetically, PFP esters demonstrate significantly faster coupling rates compared to other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters.[5] Furthermore, they exhibit greater stability against spontaneous hydrolysis than N-hydroxysuccinimidyl (NHS) esters, a crucial advantage in aqueous reaction conditions.[1][6]

This guide details a robust two-stage synthesis designed for accessibility and efficiency in a standard laboratory setting.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages: the formation of the pyrazole carboxylic acid, followed by the activation of this acid with pentafluorophenol. This approach allows for the isolation and purification of the intermediate, ensuring high purity of the final activated ester.

Caption: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic Acid

The foundational step is the construction of the pyrazole ring system. A common and reliable method involves the cyclocondensation of a β-ketoester with a hydrazine derivative, followed by hydrolysis of the resulting ester.

Mechanistic Rationale

The reaction between a 1,3-dicarbonyl compound (ethyl acetoacetate) and a hydrazine (methylhydrazine) is a classic method for forming pyrazole rings. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The subsequent saponification (base-catalyzed hydrolysis) of the ethyl ester provides the desired carboxylic acid.

Detailed Experimental Protocol: 1-Methyl-1H-pyrazole-5-carboxylic Acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| Ethyl acetoacetate | 130.14 | 13.0 g (12.7 mL) | 100 |

| Methylhydrazine | 46.07 | 4.6 g (5.2 mL) | 100 |

| Sodium ethoxide | 68.05 | 6.8 g | 100 |

| Ethanol | 46.07 | 150 mL | - |

| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 200 |

| Water | 18.02 | 100 mL | - |

| Hydrochloric Acid (HCl) | 36.46 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 150 mL of absolute ethanol.

-

Base Addition: Carefully add sodium ethoxide (6.8 g, 100 mmol) to the ethanol and stir until dissolved.

-

Reactant Addition: To the stirred solution, add ethyl acetoacetate (13.0 g, 100 mmol) followed by the slow, dropwise addition of methylhydrazine (4.6 g, 100 mmol). An exothermic reaction may be observed.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Saponification: After cooling the mixture to room temperature, add a solution of sodium hydroxide (8.0 g, 200 mmol) in 100 mL of water. Re-heat the mixture to reflux for an additional 2 hours to hydrolyze the ethyl ester.

-

Work-up: Cool the reaction mixture in an ice bath. Slowly acidify with concentrated HCl until the pH is approximately 2-3. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield 1-methyl-1H-pyrazole-5-carboxylic acid as a white to off-white solid.[7]

Expected Yield: 75-85%

Characterization Data for the Intermediate

| Analysis | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (s, 1H, COOH), 7.60 (d, 1H), 6.55 (d, 1H), 4.05 (s, 3H, N-CH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.0 (C=O), 141.5, 138.0, 108.0, 38.5 (N-CH₃). |

| Mass Spec (ESI-) | m/z: 139.04 [M-H]⁻ |

| Melting Point | ~215-220 °C |

Part II: Synthesis of Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate

This stage involves the esterification of the pyrazole carboxylic acid with pentafluorophenol. The use of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), is a standard and highly effective method for this transformation.[8]

Mechanism of DCC-Mediated Esterification

The role of DCC is to activate the carboxylic acid. It reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of pentafluorophenol. The pentafluorophenoxide is an excellent leaving group, facilitating the reaction, which ultimately forms the desired PFP ester and N,N'-dicyclohexylurea (DCU) as a byproduct.[9]

Sources

- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pentafluorophenol and its derivatives [en.highfine.com]

- 6. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 7. 1-Methyl-1H-pyrazole-5-carboxylic acid 97 16034-46-1 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

An In-depth Technical Guide to Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate: A Highly Reactive Reagent for Amide Bond Formation

This technical guide provides a comprehensive overview of Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate, a specialized chemical reagent. The content herein is curated for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document delves into the core chemical properties, a plausible synthetic route, and the primary applications of this compound, with a particular focus on its role as a potent activating agent in amide bond formation.

Introduction: The Strategic Fusion of a Pyrazole Core and a Pentafluorophenyl Ester

Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate is a molecule that strategically combines the structural features of a pyrazole nucleus with the high reactivity of a pentafluorophenyl (PFP) ester. The pyrazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The esterification of the pyrazole carboxylic acid with pentafluorophenol results in a highly activated ester. PFP esters are renowned in peptide synthesis and other acylation reactions for their exceptional reactivity and their ability to facilitate efficient coupling with minimal side reactions.[2][3]

The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxide an excellent leaving group, thereby rendering the carbonyl carbon of the ester highly susceptible to nucleophilic attack.[2] This inherent reactivity makes Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate a valuable tool for the synthesis of amides, peptides, and other acylated molecules, particularly when dealing with challenging substrates or when mild reaction conditions are paramount.

Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₁H₆F₅N₂O₂ | Based on the chemical structure. |

| Molecular Weight | 293.18 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for similar organic compounds.[4] |

| Melting Point | 100-150 °C | An educated estimate based on related structures. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF). | Expected for a moderately polar organic molecule. |

| ¹H NMR | Signals for the methyl group, and pyrazole ring protons. | Based on the structure of related pyrazole compounds.[5] |

| ¹³C NMR | Resonances for the pyrazole ring, methyl group, carbonyl carbon, and the pentafluorophenyl ring. | Based on the structure of related pyrazole compounds.[5] |

| FT-IR | Characteristic peaks for C=O (ester), C-F, and aromatic C-H stretching. | The ester carbonyl stretch is expected around 1730 cm⁻¹.[1] |

Proposed Synthesis of Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate

The synthesis of the title compound can be envisioned as a two-step process starting from commercially available reagents. The first step involves the synthesis of the 1-methyl-1H-pyrazole-5-carboxylic acid, followed by its esterification with pentafluorophenol.

Synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid

A plausible route to 1-methyl-1H-pyrazole-5-carboxylic acid involves the cyclization of a suitable precursor. While various methods exist for pyrazole synthesis, a common approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1]

Esterification with Pentafluorophenol

The carboxylic acid can then be converted to the highly reactive pentafluorophenyl ester. This is typically achieved using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[5]

Experimental Protocol:

-

Dissolution: Dissolve 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and pentafluorophenol (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the cooled solution.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Proposed two-step synthesis of the target compound.

Application in Amide Bond Formation: A Powerful Coupling Reagent

The primary application of Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate is as a highly efficient coupling reagent for the formation of amide bonds. This is particularly relevant in the synthesis of peptides and other complex organic molecules where mild reaction conditions and high yields are crucial.[2][6]

Mechanism of Action

The high reactivity of the PFP ester is attributed to the strong electron-withdrawing effect of the five fluorine atoms on the phenyl ring.[2] This makes the pentafluorophenoxide an excellent leaving group. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of the incoming nucleophile attacks the electrophilic carbonyl carbon of the PFP ester. This is followed by the departure of the pentafluorophenoxide anion to yield the stable amide bond.

Caption: General scheme for amide bond formation.

Advantages in Synthesis

The use of PFP esters, such as the title compound, offers several advantages in chemical synthesis:

-

High Reactivity and Fast Coupling: The exceptional leaving group ability of the pentafluorophenoxide leads to rapid reaction rates, often at room temperature.[3]

-

Mild Reaction Conditions: The high reactivity allows for the use of mild conditions, which is beneficial for sensitive substrates.

-

Low Racemization: In peptide synthesis, the use of PFP esters is known to minimize racemization, a critical factor in maintaining the biological activity of the final peptide.[2]

-

Ease of Purification: The pentafluorophenol byproduct is volatile and can often be easily removed during work-up.

Handling, Storage, and Safety

As with all chemical reagents, proper handling and storage procedures are essential.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Avoid inhalation of dust and contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][9]

-

Safety: While specific toxicity data for this compound is unavailable, related pyrazole derivatives may cause skin and eye irritation and may be harmful if swallowed.[10][11][12] It is prudent to handle this compound with care and to consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate is a promising and highly reactive reagent for amide bond formation. Its unique structure, combining a biologically relevant pyrazole core with a highly activated pentafluorophenyl ester, makes it a valuable tool for synthetic chemists. The predicted properties and proposed synthetic route provide a solid foundation for its practical application in the synthesis of peptides, pharmaceuticals, and other fine chemicals. The mild reaction conditions, high efficiency, and low propensity for side reactions associated with PFP esters underscore the potential of this reagent in modern organic synthesis.

References

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 9), o4209. [Link]

-

PubChem. (n.d.). 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved January 22, 2026, from [Link]

- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (n.d.). Google Patents.

-

Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. (2007). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Yılmaz, M. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15(1), 21983. [Link]

-

Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. (2026, January 15). Dilun Biotechnology. Retrieved January 22, 2026, from [Link]

-

Five 2,6-Di(pyrazol-1-yl)pyridine-4-carboxylate Esters, and the Spin States of their Iron(II) Complexes. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.

-

1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). PubMed. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Retrieved January 22, 2026, from [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal, 15(1), 76. [Link]

-

Penta- and dinuclear carboxylate nickel(II) complexes with pyrazole-based ligands: Syntheses, magnetic properties and DFT calculations. (2025, August 5). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2025). Scientific reports, 15(1), 21983. [Link]

-

CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES. (2019, July 31). European Patent Office. Retrieved January 22, 2026, from [Link]

-

Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021). Chembiochem : a European journal of chemical biology, 22(23), 3249–3261. [Link]

-

Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

- 1. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pentafluorophenol and its derivatives [en.highfine.com]

- 4. biosynth.com [biosynth.com]

- 5. mdpi.com [mdpi.com]

- 6. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | C11H9FN2O2 | CID 6498679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C6H5F3N2O2 | CID 606540 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate: A Technical Guide to its Reactivity with Primary Amines for Drug Development

Introduction: Unveiling a Versatile Reagent for Amide Bond Formation

In the landscape of modern medicinal chemistry and drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular synthesis. Among the myriad of available reagents, activated esters have carved out a significant niche, offering a balance of reactivity and stability. This guide focuses on a particularly promising, yet specialized reagent: Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate. This molecule synergistically combines the high reactivity of a pentafluorophenyl (PFP) ester with the unique electronic and structural properties of a pyrazole core.

Pentafluorophenyl esters are renowned for their exceptional reactivity towards primary and secondary amines, leading to the formation of stable amide linkages.[1] Kinetic studies have demonstrated their superiority over other active esters, such as p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters, in promoting rapid peptide bond formation with minimal side reactions.[2] This heightened reactivity is attributed to the strong electron-withdrawing nature of the pentafluorophenyl ring, which renders the ester carbonyl highly electrophilic and makes the pentafluorophenoxide an excellent leaving group.[3] Furthermore, PFP esters exhibit greater resistance to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, a crucial advantage in aqueous reaction media often employed in bioconjugation.[4]

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its presence in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anti-cancer agent crizotinib, attests to its favorable pharmacological properties.[5][6] The pyrazole ring can act as a bioisostere for other aromatic systems, modulating physicochemical properties like lipophilicity and metabolic stability.[5] The strategic incorporation of the 1-methyl-1H-pyrazole-5-carboxylate backbone into the PFP ester framework thus presents a valuable tool for medicinal chemists, offering a pathway to novel molecular architectures with potentially enhanced biological activity and improved pharmacokinetic profiles.

This technical guide provides an in-depth exploration of the reactivity of pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate with primary amines. We will delve into the underlying reaction mechanism, provide detailed experimental protocols for its synthesis and subsequent amidation, and discuss its applications in the context of drug discovery and development.

Core Principles: The Mechanistic Underpinnings of Reactivity

The reaction between pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate and a primary amine is a classic example of nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate, culminating in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.

The Role of the Pentafluorophenyl Ester

The exceptional reactivity of the PFP ester is central to this transformation. The five fluorine atoms on the phenyl ring are potent electron-withdrawing groups, creating a significant partial positive charge on the ester carbonyl carbon. This heightened electrophilicity makes it highly susceptible to nucleophilic attack by the lone pair of electrons on the primary amine.

Influence of the 1-Methyl-1H-pyrazole Core

The reaction mechanism can be visualized as follows:

Caption: Reaction mechanism of a primary amine with a PFP ester.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the synthesis of pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate and its subsequent reaction with a primary amine. These are generalized procedures and may require optimization based on the specific substrates and desired scale.

Protocol 1: Synthesis of Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate

This protocol is based on the widely used carbodiimide-mediated esterification.[7]

Materials:

-

1-methyl-1H-pyrazole-5-carboxylic acid

-

Pentafluorophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 equivalent) and pentafluorophenol (1.0 equivalent) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC or DIC (1.1 equivalents) to the cooled solution with stirring.

-

Continue stirring at 0 °C for 1-2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).[8]

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) or diisopropylurea.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to obtain the pure pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate.

Protocol 2: Reaction of Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate with a Primary Amine

This protocol outlines a general procedure for the aminolysis of the activated ester.

Materials:

-

Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate

-

Primary amine

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Tertiary amine base (e.g., Diisopropylethylamine - DIPEA) (optional)

-

Reaction monitoring tools (TLC, LC-MS)

Procedure:

-

Dissolve pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in anhydrous DMF or DCM in a clean, dry reaction vessel.

-

In a separate vessel, dissolve the primary amine (1.0-1.2 equivalents) in the same solvent.

-

To the solution of the activated ester, add the primary amine solution dropwise with stirring at room temperature.

-

If the primary amine is in the form of a salt (e.g., hydrochloride), a non-nucleophilic base such as DIPEA (1.1 equivalents) may be added to the reaction mixture to liberate the free amine.[9]

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature. For less reactive amines, gentle heating may be required.

-

Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove the pentafluorophenol byproduct and any excess amine.

-

The crude product can then be purified by standard techniques such as crystallization or column chromatography.

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis and subsequent amidation.

Data Presentation: A Comparative Overview

The choice of an activating agent is critical and is often guided by factors such as reaction rate, yield, and suppression of side reactions. The following table provides a comparative summary of the relative coupling speeds of different active esters, highlighting the superior performance of PFP esters.

| Activating Group | Relative Coupling Rate | Reference |

| Pentafluorophenyl (PFP) | 111 | [2] |

| Pentachlorophenyl (PCP) | 3.4 | [2] |

| p-Nitrophenyl (Np) | 1 | [2] |

Applications in Drug Discovery and Development

The unique combination of a highly reactive PFP ester and a medicinally relevant pyrazole core makes pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate a valuable building block in drug discovery.

-

Lead Optimization: During lead optimization, the rapid and efficient formation of amide bonds allows for the swift generation of analog libraries. By reacting the activated pyrazole ester with a diverse range of primary amines, medicinal chemists can systematically explore the structure-activity relationship (SAR) and refine the properties of a lead compound. The pyrazole scaffold itself can engage in crucial interactions with biological targets, and modifying the amide substituent provides a handle to fine-tune potency, selectivity, and pharmacokinetic parameters.

-

Bioconjugation: The high reactivity and improved hydrolytic stability of PFP esters make them suitable for bioconjugation applications.[1] For instance, a drug molecule containing the 1-methyl-1H-pyrazole-5-carboxamide moiety could be conjugated to a targeting ligand, such as an antibody or a peptide, to create a targeted drug delivery system.

-

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments that bind to a biological target are identified and then grown or linked to generate more potent leads. Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate can serve as a versatile fragment that can be readily coupled to other fragments containing a primary amine, facilitating the rapid exploration of chemical space.

Conclusion: A Powerful Tool for the Medicinal Chemist's Toolkit

Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate represents a potent and versatile reagent for the synthesis of novel amide-containing molecules. Its high reactivity, driven by the pentafluorophenyl ester, ensures efficient and rapid amide bond formation with primary amines. The embedded 1-methyl-1H-pyrazole core, a privileged scaffold in medicinal chemistry, offers opportunities to modulate the pharmacological properties of the resulting compounds. This in-depth technical guide has provided a comprehensive overview of the principles governing its reactivity, detailed experimental protocols for its practical implementation, and a perspective on its applications in the dynamic field of drug discovery and development. For researchers and scientists striving to create the next generation of therapeutics, a thorough understanding and judicious application of such specialized reagents are indispensable.

References

- Suzhou Highfine Biotech.

- ACS Publications. (2025-10-17). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.

- ResearchGate. (2014-04-17). How do I form an ester using pentadflurophenol?.

- Reddit. (2024-04-01). synthesis of active esters using pentafluorophenol.

- ResearchGate. (2025-08-10). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

- ACS Publications. (2026-01-21). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity.

- RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Instructions for the use of the Mal-(PEG)n-PFP Ester.

- NIH. (2025-11-10). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.

- Wikipedia. Pentafluorophenyl esters.

- MDPI. (2023-04-25). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- Google Patents.

- MDPI. (2019-12-20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- MDPI.

- Benchchem. (2025). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide.

- ResearchGate. Values of some Hammett substituent constants (σ).

- Science.gov. hammett substituent constants: Topics by Science.gov.

- ResearchGate. (2021-07-13).

-

Wikipedia. Pentafluorophenyl esters. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

RSC Publishing. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. [Link]

-

MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]

-

ACS Publications. (2025-06-05). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. [Link]

-

Cheméo. (2025-07-24). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). [Link]

-

ResearchGate. (2025-11-10). Use of activated enol ethers in the synthesis of pyrazoles: Reactions with hydrazine and a study of pyrazole tautomerism. [Link]

Sources

- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Methyl-1H-pyrazol-5-ylamine | 1192-21-8 [chemicalbook.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. US6562944B1 - Amide library formation using a âby-product-freeâ activation/coupling sequence - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Mechanism of Action of Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Dual Functionality

Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate is a specialized chemical entity that stands at the intersection of synthetic chemistry and medicinal research. Its structure is a composite of two key functional domains: a highly reactive pentafluorophenyl (PFP) ester and a biologically significant 1-methyl-1H-pyrazole-5-carboxylate core. This guide elucidates the dual nature of its mechanism of action, detailing its function as a potent chemical reagent and exploring the therapeutic potential inherent in its pyrazole scaffold. For the drug development professional, understanding this duality is paramount for leveraging this molecule's full potential, from a versatile synthetic building block to a potential pharmacophore in novel therapeutic agents.

Part 1: The Chemical Mechanism of Action: The Power of the Pentafluorophenyl Ester

The primary and most immediate "mechanism of action" of Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate is its role as a powerful acylating agent. This reactivity is conferred by the pentafluorophenyl ester group, a class of "active esters" widely employed in organic synthesis.

The Principle of Activated Esters in Synthesis

In the realm of bioconjugation and peptide synthesis, the formation of a stable amide bond is a cornerstone reaction. However, the direct reaction between a carboxylic acid and an amine is generally unfavorable under mild, physiological conditions. To facilitate this reaction, the carboxyl group is "activated" by converting it into a better leaving group. Pentafluorophenyl esters are exemplary in this regard. The highly electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxide an excellent leaving group, thus rendering the ester's carbonyl carbon highly susceptible to nucleophilic attack.[1][2]

Pentafluorophenyl esters are particularly valued in laboratory peptide synthesis because they form amide bonds as effectively as other agents like succinimidyl esters, but with a reduced susceptibility to spontaneous hydrolysis during conjugation reactions.[2] Kinetic studies have shown that the coupling speed of PFP esters is significantly higher than other active esters, which is advantageous in minimizing side reactions.[3]

The Nucleophilic Acyl Substitution Mechanism

The core chemical mechanism is a classic nucleophilic acyl substitution . The reaction proceeds as follows:

-

Nucleophilic Attack: A nucleophile, typically a primary amine (e.g., the N-terminus of a peptide or an amino group on a protein), attacks the electrophilic carbonyl carbon of the PFP ester.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient, high-energy tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the highly stable pentafluorophenoxide anion is expelled as the leaving group.

-

Amide Bond Formation: The result is the formation of a new, stable amide bond between the pyrazole carboxylate and the nucleophile.

This process is highly efficient and can be performed under mild conditions, making it ideal for use with sensitive biological molecules.[1]

Experimental Protocol: Amide Bond Formation Using Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate

This protocol outlines a general procedure for the coupling of the title compound to a primary amine.

Materials:

-

Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate

-

Amine-containing substrate (e.g., an amino acid ester, a peptide, or a protein)

-

Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (optional, to deprotonate amine salts)

-

Reaction vessel and magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing substrate in the chosen anhydrous solvent. If the amine is in a salt form (e.g., hydrochloride), add 1.1 equivalents of a non-nucleophilic base like DIPEA and stir for 10-15 minutes to liberate the free amine.

-

Reagent Addition: Dissolve Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 to 1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution at room temperature.

-

Reaction: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours. Studies have shown that PFP esters can quantitatively form dipeptides in as little as 5 minutes in THF solution without a catalyst.[4]

-

Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified using standard techniques such as column chromatography, recrystallization, or preparative High-Performance Liquid Chromatography (HPLC) to yield the desired amide.

Visualization of the Chemical Mechanism

Caption: Nucleophilic acyl substitution mechanism of the PFP ester.

Part 2: The Biological Potential: The 1-Methyl-1H-pyrazole-5-carboxylate Core

While the PFP ester group confers chemical reactivity, the 1-methyl-1H-pyrazole-5-carboxylate core represents a scaffold with significant potential for biological activity. The pyrazole ring is a common motif in a multitude of pharmaceuticals and biologically active compounds.[5][6]

Diverse Biological Roles of Pyrazole Derivatives

Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological effects, including:

-

Anti-inflammatory: Many pyrazole-containing compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6]

-

Anticancer: Certain pyrazole derivatives have shown potent anticancer activity by targeting various cellular pathways, including kinase inhibition.[5][7] For instance, some derivatives have been designed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[7]

-

Antimicrobial and Antiviral: The pyrazole nucleus is a constituent of various agents developed to combat bacterial, fungal, and viral infections.[6] Some pyrazole derivatives have shown the ability to inhibit the replication of viruses like Hepatitis C.[8]

-

Enzyme Inhibition: The pyrazole scaffold is a versatile template for designing enzyme inhibitors. For example, derivatives of 1-methyl-1H-pyrazole-5-carboxamide have been synthesized as potent inhibitors of parasitic nematode enzymes.[9]

The specific biological activity is dictated by the substituents on the pyrazole ring, which influence the molecule's shape, polarity, and ability to interact with the active site of a biological target.

Interaction with Biological Targets

The 1-methyl-1H-pyrazole-5-carboxylate core, once incorporated into a larger molecule via the amide bond formation described in Part 1, can serve as a key pharmacophore. The pyrazole ring can engage in various non-covalent interactions within a protein's active site, including:

-

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.

-

π-π Stacking: The aromatic pyrazole ring can interact with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

-

Hydrophobic Interactions: The methyl group and other nonpolar substituents can engage in hydrophobic interactions.

These interactions contribute to the binding affinity and selectivity of the molecule for its target, which is the fundamental principle behind its biological mechanism of action.

Visualization of a Pyrazole-based Inhibitor in an Enzyme Active Site

Caption: Potential interactions of a pyrazole core within an enzyme active site.

Synthesis and Characterization

Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate is typically synthesized from its corresponding carboxylic acid, 1-methyl-1H-pyrazole-5-carboxylic acid. The activation of the carboxylic acid to the PFP ester can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of pentafluorophenol, or more efficiently, using pentafluorophenyl trifluoroacetate.[10]

Table 1: Key Characterization Data

| Parameter | Description |

| Molecular Formula | C₁₁H₆F₅N₂O₂ |

| Appearance | Typically a white to off-white solid |

| Key Spectroscopic Data | |

| ¹H NMR | Signals corresponding to the methyl protons and the pyrazole ring protons. |

| ¹⁹F NMR | Characteristic signals for the pentafluorophenyl group. |

| IR Spectroscopy | Strong carbonyl (C=O) stretching frequency for the ester. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |

Conclusion and Future Perspectives

Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate is a molecule with a distinct dual-faceted mechanism of action. Its primary role is that of a highly efficient chemical tool, enabling the straightforward formation of amide bonds under mild conditions. This reactivity makes it an invaluable reagent for the synthesis of complex molecules, particularly in the fields of peptide chemistry and bioconjugation.

Beyond its synthetic utility, the inherent biological potential of the pyrazole core positions this compound as a valuable building block in drug discovery. By using the PFP ester as a handle to conjugate the pyrazole scaffold to other molecules, researchers can rapidly generate libraries of novel compounds for screening against a wide array of biological targets. The continued exploration of pyrazole-based pharmacophores, facilitated by robust synthetic tools like Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate, promises to be a fruitful avenue for the development of next-generation therapeutics.

References

-

MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

-

Borrero, N. V., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. PMC. Retrieved from [Link]

-

PubMed. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Retrieved from [Link]

-

Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Retrieved from [Link]

-

ACS Publications. (n.d.). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Retrieved from [Link]

-

PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

-

Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved from [Link]

-

PubMed. (2008). Bioactivation of a dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide) scaffold to a putative p-chlorophenyl isocyanate in rat liver microsomes and in vivo in rats. Retrieved from [Link]

-

PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

PubMed. (2003). 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

Reddit. (n.d.). synthesis of active esters using pentafluorophenol. Retrieved from [Link]

-

KOREAN CHEMICAL SOCIETY. (n.d.). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Retrieved from [Link]

-

PubMed. (n.d.). 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

-

Dilun Biotechnology. (n.d.). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Retrieved from [Link]

-

PMC. (n.d.). Tris(pentafluorophenyl)borane‐Catalyzed Carbenium Ion Generation and Autocatalytic Pyrazole Synthesis—A Computational and Experimental Study. Retrieved from [Link]

-

MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

Sources

- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 3. Pentafluorophenol and its derivatives [en.highfine.com]

- 4. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 5. mdpi.com [mdpi.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

The Versatile Scaffold: A Technical Guide to 1-Methyl-1H-pyrazole-5-carboxylic Acid Derivatives in Medicinal Chemistry

Abstract

The 1-methyl-1H-pyrazole-5-carboxylic acid core is a privileged scaffold in medicinal chemistry, serving as a foundational element for a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of this versatile chemical entity, from its synthetic accessibility to its multifaceted roles in targeting a range of therapeutic areas. We will delve into the key synthetic strategies, explore the rich pharmacology of its derivatives, and provide practical, field-proven insights into their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable heterocyclic system.

Introduction: The Rise of a Privileged Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, has long been a cornerstone in the design of therapeutic agents.[1][2] The specific substitution pattern of 1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives has garnered significant attention due to a combination of favorable physicochemical properties and the ability to engage with a wide variety of biological targets. These compounds have demonstrated efficacy as anti-inflammatory, anticancer, antiparasitic, and insecticidal agents, underscoring the broad therapeutic potential encoded within this seemingly simple molecular framework.[3][4][5][6]

This guide will provide a comprehensive overview of this chemical class, with a focus on the practical application of this knowledge in a drug discovery setting. We will explore not just the "what" but the "why" behind the synthetic choices and biological activities, offering a deeper understanding of the structure-activity relationships (SAR) that govern the function of these molecules.

Synthetic Strategies: Building the Core and Its Analogs

The synthetic accessibility of the 1-methyl-1H-pyrazole-5-carboxylic acid scaffold is a key driver of its widespread use in medicinal chemistry. Several robust and versatile methods exist for the construction of the pyrazole ring and the subsequent elaboration of the carboxylic acid moiety into a diverse library of derivatives.

Knorr Pyrazole Synthesis and Related Cyclocondensations

A foundational method for pyrazole synthesis is the Knorr cyclocondensation reaction, which typically involves the reaction of a β-ketoester with a hydrazine.[7][8] This approach offers a straightforward route to the pyrazole core, with the substitution pattern on the final product being dictated by the choice of starting materials.

Experimental Protocol: Synthesis of a 1-Methyl-1H-pyrazole-5-carboxylic Acid Ester via Knorr Cyclocondensation [8]

Objective: To synthesize a substituted ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Materials:

-

Substituted ethyl acetoacetate (1.0 eq)

-

Methylhydrazine (1.1 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve the substituted ethyl acetoacetate in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Add methylhydrazine dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

-

Upon completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Multicomponent Reactions (MCRs)

More recently, multicomponent reactions have emerged as a highly efficient strategy for the synthesis of complex pyrazole derivatives in a single step.[3] These reactions combine three or more starting materials in a one-pot procedure, offering significant advantages in terms of atom economy and operational simplicity.

Elaboration of the Carboxylic Acid Moiety

Once the 1-methyl-1H-pyrazole-5-carboxylic acid core is established, the carboxylic acid functional group serves as a versatile handle for further derivatization, most commonly to form amides. Standard peptide coupling reagents such as HATU or EDC/HOBt can be employed to couple the carboxylic acid with a wide range of amines, allowing for the rapid generation of diverse chemical libraries.[9]

Experimental Protocol: Amide Coupling to form a 1-Methyl-1H-pyrazole-5-carboxamide [9]

Objective: To synthesize a N-substituted-1-methyl-1H-pyrazole-5-carboxamide.

Materials:

-

1-Methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

-

Desired amine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (2.0 eq)

-

Anhydrous DMF

Procedure:

-

Dissolve the 1-methyl-1H-pyrazole-5-carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add DIPEA to the solution and stir for 5 minutes.

-

Add HATU to the reaction mixture and stir for another 10 minutes.

-

Add the desired amine to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. Reactions are typically complete within 2-12 hours.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Figure 1: General synthetic workflow for 1-methyl-1H-pyrazole-5-carboxamide derivatives.

A Spectrum of Biological Activities

The true value of the 1-methyl-1H-pyrazole-5-carboxylic acid scaffold lies in the remarkable breadth of biological activities exhibited by its derivatives. This versatility stems from the ability of the core structure to be decorated with a variety of functional groups, allowing for the fine-tuning of its interactions with a diverse range of biological targets.

Anti-inflammatory and Analgesic Properties

A significant number of pyrazole derivatives have been developed as potent anti-inflammatory and analgesic agents.[10] The most notable example is Celecoxib , a selective COX-2 inhibitor widely used for the treatment of arthritis and pain.[11] The 1,5-diarylpyrazole scaffold of Celecoxib is crucial for its selective binding to the COX-2 enzyme.

The anti-inflammatory mechanism of COX-2 inhibitors like Celecoxib involves the blockade of prostaglandin synthesis.[2] Prostaglandins are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, which is upregulated at sites of inflammation, these drugs can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[12]

Figure 2: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.

Anticancer Activity: Targeting Kinases and Beyond

The 1-methyl-1H-pyrazole-5-carboxylic acid scaffold has emerged as a valuable framework for the development of novel anticancer agents.[4] Many of these derivatives function as kinase inhibitors, targeting key signaling pathways that are dysregulated in cancer.[5]

For example, derivatives of 1H-pyrazole-3-carboxamide have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are crucial for the proliferation of certain types of leukemia.[13] One such compound, FN-1501 , is currently in Phase I clinical trials for advanced solid tumors.[13]

The mechanism of action of these kinase inhibitors involves binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade that drives cancer cell proliferation and survival.[13]

| Compound/Derivative | Target(s) | IC₅₀ (nM) | Cancer Type | Reference |

| FN-1501 | FLT3, CDK2, CDK4 | FLT3: 2.33, CDK2: 1.02, CDK4: 0.39 | Acute Myeloid Leukemia | [13] |

| Compound 8t | FLT3, CDK2, CDK4 | FLT3: 0.089, CDK2: 0.719, CDK4: 0.770 | Acute Myeloid Leukemia | [13] |

| AT7519 | CDKs | (Varies by CDK) | Pancreatic Cancer | [5] |

Table 1: Selected 1H-pyrazole-3-carboxamide Derivatives as Kinase Inhibitors

Figure 3: General signaling pathway targeted by pyrazole-based kinase inhibitors.

Antiparasitic and Insecticidal Applications

Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have also demonstrated significant potential as antiparasitic and insecticidal agents.[3][5] For instance, a series of these compounds were found to be potent inhibitors of the parasitic nematode Haemonchus contortus.[3] The mechanism of action for some of these antiparasitic compounds has been identified as the inhibition of mitochondrial respiration.[3]

In the field of agrochemicals, pyrazole-5-carboxamides have been developed as effective insecticides.[5] The structure-activity relationship studies in this area have shown that modifications to the amide substituent can have a profound impact on insecticidal potency and spectrum of activity.

Case Study: Sildenafil (Viagra™)

A prominent example of the successful application of the 1-methyl-1H-pyrazole-5-carboxylic acid scaffold is in the synthesis of Sildenafil, the active ingredient in Viagra™.[9] While the final drug is a pyrazolo[4,3-d]pyrimidinone, a key intermediate in its synthesis is a 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid derivative. This case study highlights the importance of this scaffold as a versatile building block in the synthesis of complex drug molecules.

Biological Evaluation: Key Assays and Protocols

The biological evaluation of 1-methyl-1H-pyrazole-5-carboxylic acid derivatives is crucial for understanding their therapeutic potential. A variety of in vitro and in vivo assays are employed to assess their activity and mechanism of action.

Experimental Protocol: MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of a pyrazole derivative on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrazole derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the pyrazole derivative in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for the desired period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Perspectives

The 1-methyl-1H-pyrazole-5-carboxylic acid scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in the quest for novel therapeutics. From blockbuster drugs like Celecoxib and Sildenafil to promising clinical candidates targeting cancer and inflammatory diseases, the impact of this chemical class is undeniable.

Future research in this area will likely focus on the development of more selective and potent inhibitors of novel biological targets, the exploration of new therapeutic applications, and the application of innovative synthetic methodologies to further expand the chemical space accessible from this versatile core. The continued exploration of the 1-methyl-1H-pyrazole-5-carboxylic acid scaffold promises to yield a new generation of medicines with improved efficacy and safety profiles.

References

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Sildenafil. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Preston, S., Garcia-Bustos, J., Hall, L. G., Martin, S. D., Le, T. G., Kundu, A., ... & Baell, J. B. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. [Link]

-

Synthesis of pyrazole-5-carboxylates using 1,3-dipolar cycloaddition of ethyl diazoacetate and α-methylene carbonyl. (2018). Molecules, 23(1), 134. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(24), 2039-2055. [Link]

-

Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PharmGKB. Retrieved January 22, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(15), 4933. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(8), 939-963. [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Molecular Structure, 1301, 137330. [Link]

-

Synthesis and evaluation of novel pyrazole carboxamide derivatives. (2024). Journal of the Indian Chemical Society, 101(11), 101453. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Current Medicinal Chemistry, 17(15), 1425-1447. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4945. [Link]

-

The development of novel inhibitors of tumor necrosis factor-alpha (TNF-alpha) production based on substituted[1][1]-bicyclic pyrazolones. (2003). Bioorganic & Medicinal Chemistry Letters, 13(17), 2841-2844. [Link]

-

Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences, 6(S6), 8446-8467. [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega, 8(32), 29149-29162. [Link]

-

Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (2015). Molecules, 20(1), 853-873. [Link]

-

Proposal of the main molecular signaling pathways by which celecoxib... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

- 1. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The development of novel inhibitors of tumor necrosis factor-alpha (TNF-alpha) production based on substituted [5,5]-bicyclic pyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

- 13. mdpi.com [mdpi.com]

Whitepaper: The Pyrazole Scaffold - A Cornerstone in Modern Agrochemical Synthesis and Innovation

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in the discovery and development of high-performance agrochemicals.[1][2][3] Its unique electronic properties, metabolic stability, and versatile substitution patterns allow for the fine-tuning of biological activity, leading to the creation of potent and selective fungicides, insecticides, and herbicides.[4] This technical guide provides an in-depth exploration of the pivotal role of pyrazole compounds in modern crop protection. We will dissect the synthetic strategies for creating these molecules, elucidate their diverse mechanisms of action, and analyze the structure-activity relationships (SAR) that drive their efficacy. This document is intended for researchers, chemists, and drug development professionals in the agrochemical industry, offering field-proven insights into the causality behind experimental choices and design principles for the next generation of pyrazole-based crop protection solutions.

The Pyrazole Core: A Privileged Structure in Agrochemical Design

The pyrazole nucleus is a cornerstone of numerous biologically active compounds, extending from pharmaceuticals to agrochemicals.[5] Its aromatic nature confers stability, while the two nitrogen atoms provide sites for hydrogen bonding and coordination, crucial for binding to target enzymes and receptors.[6][7] One nitrogen atom is acidic (N1), while the adjacent one is basic (N2), creating a unique electronic environment that influences molecular interactions and reactivity.[6]

The true power of the pyrazole scaffold lies in its synthetic tractability. The substitution pattern on the ring can be precisely controlled to modulate key properties such as:

-

Lipophilicity: Affecting cell membrane penetration and systemic movement within the plant.

-

Target Affinity: Optimizing the fit and interaction with the active site of a target protein.

-

Metabolic Stability: Preventing rapid breakdown by the plant or target pest, ensuring prolonged activity.[8]

-

Spectrum of Activity: Broadening or narrowing the range of controlled pests or weeds.

A foundational method for constructing the pyrazole ring is the Knorr Pyrazole Synthesis , which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[9][10] This reaction provides a direct and efficient route to a wide array of substituted pyrazoles, serving as the starting point for many complex agrochemical syntheses.

Caption: The Knorr Pyrazole Synthesis Workflow.

Pyrazole Carboxamides as Fungicides: Dominating the SDHI Market

Perhaps the most significant commercial success for pyrazole-based agrochemicals is in the fungicide class of Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt fungal respiration, leading to potent and broad-spectrum disease control.[4]

Mechanism of Action: Energy Production Shutdown

SDHI fungicides target Complex II of the mitochondrial electron transport chain. By binding to the succinate dehydrogenase (SDH) enzyme, they block the oxidation of succinate to fumarate. This action halts the tricarboxylic acid (TCA) cycle and, critically, stops the flow of electrons, thereby preventing the production of ATP—the cell's energy currency.[4][11] This energy crisis ultimately leads to fungal cell death. The pyrazole carboxamide moiety is essential for anchoring the inhibitor within the ubiquinone binding site (Q-site) of the SDH enzyme.

Caption: MOA of Pyrazole SDHI Fungicides on Complex II.

Key Commercial SDHI Fungicides

The pyrazole-4-carboxamide structure is central to many market-leading SDHI fungicides.[12] Modifications to the N-aryl group and the amide substituent allow for optimization against different fungal pathogens.

| Compound | Key Structural Feature | Primary Target Pathogens |

| Bixafen | N-(3',4'-dichloro-5-fluorobiphenyl-2-yl) amide | Septoria tritici, Rusts, Rhizoctonia solani |

| Fluxapyroxad | N-(3',4'-dichloro-5-fluorobiphenyl-2-yl) with a difluoromethyl group on the pyrazole ring | Broad spectrum including Rusts, Powdery Mildew, Leaf Spots |

| Penthiopyrad | Thio-ether linkage in the amide side chain | Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia |

| Isoflucypram | Cyclopropyl linker on the amide nitrogen | Rusts, Ramularia, Septoria |

Representative Synthesis: Synthesis of a Pyrazole-4-Carboxamide Core

The synthesis of the pyrazole-4-carboxamide scaffold, a precursor to fungicides like fluxapyroxad and bixafen, is a self-validating system where the integrity of each step confirms the previous one. The following protocol outlines a common pathway.[13]

Protocol 1: Synthesis of Pyrazole-4-Carboxamide Precursor

-

Step 1: Pyrazole Ring Formation (Cyclization).

-

Rationale: To construct the core heterocyclic scaffold. The reaction of a substituted phenylhydrazine with ethyl acetoacetate is a classic Knorr-type synthesis that reliably yields the pyrazole ring.[2]

-

Procedure:

-

Dissolve substituted phenylhydrazine (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid.

-

Heat the mixture under reflux for 4-6 hours, monitoring completion by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Filter the resulting precipitate, wash with cold water, and dry to yield the ethyl pyrazole-carboxylate intermediate.

-

-

-

Step 2: Saponification to Carboxylic Acid.

-

Rationale: The ester must be hydrolyzed to a carboxylic acid to enable subsequent amide bond formation.

-

Procedure:

-

Suspend the ethyl pyrazole-carboxylate intermediate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours until the reaction is complete (TLC monitoring).

-

Cool the mixture, remove the ethanol under reduced pressure, and dilute with water.

-

Acidify the aqueous solution with concentrated HCl to a pH of ~2.

-

Filter the precipitated pyrazole carboxylic acid, wash with water, and dry.

-

-

-

Step 3: Amide Bond Formation.

-

Rationale: Coupling the pyrazole carboxylic acid with a selected aniline derivative forms the final carboxamide structure. Thionyl chloride converts the acid to a more reactive acyl chloride intermediate.[14][15]

-

Procedure:

-

Gently reflux the pyrazole carboxylic acid (1.0 eq) in thionyl chloride (3.0 eq) for 2 hours.

-

Remove excess thionyl chloride by distillation under reduced pressure to obtain the crude pyrazole-carbonyl chloride.

-

Dissolve the crude acyl chloride in anhydrous dichloromethane.

-

In a separate flask, dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

-

Add the acyl chloride solution dropwise to the aniline solution at 0°C.

-

Allow the reaction to stir at room temperature for 8-12 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. Purify via column chromatography or recrystallization.

-

-

Pyrazole Insecticides: Neurotoxins with Diverse Targets

Pyrazole derivatives are also formidable insecticides, targeting the nervous systems of pests with high efficacy.[16] They offer unique modes of action, making them valuable tools for resistance management.

Mechanisms of Action: From Ion Channels to Respiration

Pyrazole insecticides target different components of the insect nervous and energy systems:

-

Ryanodine Receptor Modulators: Compounds like Chlorantraniliprole and Cyantraniliprole belong to this class. They bind to the insect ryanodine receptor, locking it in an open state.[16] This leads to uncontrolled release of calcium from the sarcoplasmic reticulum in muscle cells, causing impaired muscle regulation, paralysis, and ultimately death.

-

Mitochondrial Complex I Inhibitors: A separate class, including Tebufenpyrad and Tolfenpyrad , functions similarly to SDHI fungicides but targets Complex I (NADH-CoQ reductase) in the mitochondrial electron transport chain.[4][8] This blockage disrupts ATP production, leading to rapid cessation of feeding and mortality. Fipronil also acts by blocking GABA-gated chloride channels.[8]

Caption: MOA of Ryanodine Receptor Modulating Insecticides.

Key Commercial Pyrazole Insecticides

| Compound | Class / MOA | Target Pests |

| Chlorantraniliprole | Ryanodine Receptor Modulator | Lepidoptera (caterpillars), Coleoptera (beetles) |

| Cyantraniliprole | Ryanodine Receptor Modulator | Sucking and chewing insects (aphids, whiteflies, caterpillars) |

| Tolfenpyrad | Mitochondrial Complex I Inhibitor | Thrips, Aphids, Lepidoptera |

| Tebufenpyrad | Mitochondrial Complex I Inhibitor | Mites (acaricide), Whiteflies, Aphids |

| Fipronil | GABA-gated chloride channel blocker | Termites, Ants, Fleas, Thrips[8] |

Representative Synthesis: Tolfenpyrad

The synthesis of Tolfenpyrad, a pyrazole-5-carboxamide, demonstrates the versatility of the pyrazole scaffold.[15]

Protocol 2: Synthesis of a Tolfenpyrad Analogue

-

Step 1: Synthesis of the Pyrazole Carboxylic Acid Core.

-

Rationale: Similar to the fungicide synthesis, the core acid must be prepared first. This involves a cyclization followed by functional group manipulation.

-

Procedure:

-

React 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This is a common starting material often prepared via multi-step synthesis beginning with ethyl 2-cyano-3-oxopentanoate and methylhydrazine.

-

-

-

Step 2: Amide Coupling.

-

Rationale: The key amide bond is formed by reacting the pyrazole acyl chloride with a specific benzylamine derivative.

-

Procedure:

-

Prepare a solution of the target benzylamine (e.g., 4-(p-tolyloxy)benzylamine) and a base like triethylamine in an aprotic solvent (e.g., dichloromethane).

-

Cool the solution to 0-5°C.

-

Add the pyrazole-5-carbonyl chloride solution dropwise while maintaining the temperature.